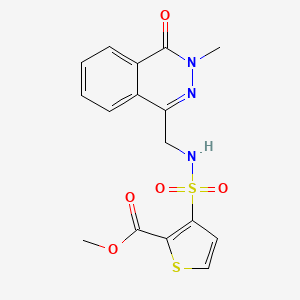

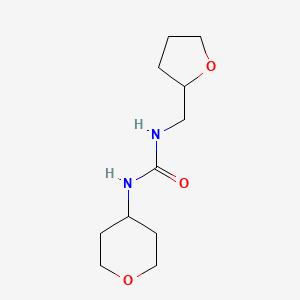

methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate, also known as methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]sulfamoyl}thiophene-2-carboxylate:

Anticancer Applications

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The thiophene and phthalazinone moieties are known for their cytotoxic properties, which can induce apoptosis in various cancer cell lines. Research has focused on its use in targeting specific cancer types, such as breast and lung cancer, where it has demonstrated significant efficacy in preclinical studies .

Antimicrobial Activity

Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]sulfamoyl}thiophene-2-carboxylate exhibits strong antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans. This makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It works by inhibiting key enzymes and pathways involved in the inflammatory response, such as COX-2 and NF-κB. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly useful in the development of treatments for neurodegenerative diseases and cardiovascular conditions .

Antiviral Applications

The compound has shown potential in antiviral research, particularly against viruses like HIV and influenza. Its mechanism involves inhibiting viral replication and entry into host cells. This makes it a promising candidate for developing new antiviral drugs, especially in the face of emerging viral threats .

Enzyme Inhibition

Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]sulfamoyl}thiophene-2-carboxylate has been studied for its ability to inhibit various enzymes. This includes proteases and kinases, which are crucial in many biological processes. Its enzyme inhibition properties are being explored for therapeutic applications in diseases like cancer and diabetes .

Photodynamic Therapy

The compound’s unique structure allows it to be used in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The thiophene moiety in this compound can be activated by light, producing reactive oxygen species that can destroy cancer cells. This application is being researched for its potential in treating skin cancers and other localized tumors .

Drug Delivery Systems

Due to its chemical stability and bioactivity, this compound is being explored as a component in drug delivery systems. It can be used to enhance the delivery and efficacy of other therapeutic agents. Research is focusing on its use in nanocarriers and other advanced drug delivery technologies to improve the targeting and release of drugs in the body .

特性

IUPAC Name |

methyl 3-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-19-15(20)11-6-4-3-5-10(11)12(18-19)9-17-26(22,23)13-7-8-25-14(13)16(21)24-2/h3-8,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBOHRLELFHIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)